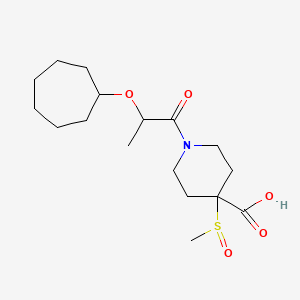![molecular formula C14H22N6 B7439573 1-[3-(2-Methylimidazol-1-yl)propyl]-4-(pyrrolidin-1-ylmethyl)triazole](/img/structure/B7439573.png)
1-[3-(2-Methylimidazol-1-yl)propyl]-4-(pyrrolidin-1-ylmethyl)triazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[3-(2-Methylimidazol-1-yl)propyl]-4-(pyrrolidin-1-ylmethyl)triazole, commonly known as MPTP, is a chemical compound that has attracted significant attention from the scientific community due to its potential applications in research. MPTP belongs to the class of triazole compounds and has been synthesized using various methods.
作用機序
MPTP is converted to the toxic metabolite 1-methyl-4-phenylpyridinium (MPP+) by the enzyme monoamine oxidase B (MAO-B) in astrocytes. MPP+ is then taken up by dopaminergic neurons via the dopamine transporter and accumulates in mitochondria, where it inhibits complex I of the electron transport chain, leading to oxidative stress and neuronal death. The selective vulnerability of dopaminergic neurons to MPTP-induced toxicity is due to the high levels of MAO-B and dopamine transporter in these neurons.
Biochemical and Physiological Effects
MPTP-induced Parkinsonism is characterized by the loss of dopaminergic neurons in the substantia nigra, leading to a reduction in dopamine levels in the striatum and the appearance of Parkinson's disease-like symptoms, such as tremors, rigidity, and bradykinesia. MPTP-induced Parkinsonism also leads to changes in neurotransmitter systems, including the serotonin, noradrenaline, and glutamate systems.
実験室実験の利点と制限
MPTP-induced Parkinsonism is a widely used model to study the pathogenesis of Parkinson's disease and to test potential therapeutic interventions. MPTP-induced Parkinsonism has several advantages, including its reproducibility, selectivity for dopaminergic neurons, and similarity to the human disease. However, MPTP-induced Parkinsonism also has limitations, including its acute and irreversible nature, the lack of Lewy body formation, and the absence of other pathological features of Parkinson's disease, such as neuroinflammation and alpha-synuclein aggregation.
将来の方向性
There are several future directions for research on MPTP, including the development of new MPTP analogs with improved selectivity and potency, the investigation of the role of astrocytes in MPTP-induced toxicity, the identification of biomarkers for early detection and diagnosis of Parkinson's disease, and the testing of potential disease-modifying therapies using MPTP-induced Parkinsonism as a preclinical model.
Conclusion
In conclusion, MPTP is a chemical compound that has attracted significant attention from the scientific community due to its potential applications in research. MPTP has been extensively used as a model to study the pathogenesis of Parkinson's disease and to test potential therapeutic interventions. MPTP-induced Parkinsonism is characterized by the selective loss of dopaminergic neurons in the substantia nigra, leading to a reduction in dopamine levels in the striatum and the appearance of Parkinson's disease-like symptoms. MPTP-induced Parkinsonism has several advantages and limitations for lab experiments, and there are several future directions for research on MPTP.
合成法
MPTP can be synthesized using various methods, including the reaction between 1-(2-bromoethyl)pyrrolidine and 3-(2-methylimidazol-1-yl)propyltriazole or the reaction between 3-(2-methylimidazol-1-yl)propyl-1H-1,2,4-triazole-5(4H)-thione and 1-(2-chloroethyl)pyrrolidine. The synthesis of MPTP requires careful optimization of reaction conditions to achieve high yields and purity.
科学的研究の応用
MPTP has been extensively used in scientific research, particularly in the field of neuroscience. MPTP is a neurotoxin that selectively destroys dopaminergic neurons in the substantia nigra, leading to Parkinson's disease-like symptoms in humans and non-human primates. MPTP-induced Parkinsonism has been used as a model to study the pathogenesis of Parkinson's disease and to test potential therapeutic interventions. MPTP has also been used to study the role of dopamine in reward and addiction.
特性
IUPAC Name |
1-[3-(2-methylimidazol-1-yl)propyl]-4-(pyrrolidin-1-ylmethyl)triazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N6/c1-13-15-5-10-19(13)8-4-9-20-12-14(16-17-20)11-18-6-2-3-7-18/h5,10,12H,2-4,6-9,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDTWBADVBOLVAP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CN1CCCN2C=C(N=N2)CN3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[3-(2-Methylimidazol-1-yl)propyl]-4-(pyrrolidin-1-ylmethyl)triazole | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-cyclobutyl-2-methyl-N-[2-methyl-5-(methylcarbamoyl)phenyl]pyrazole-3-carboxamide](/img/structure/B7439492.png)
![1-(2-Cyclobutylpyrazolo[1,5-a]pyrazin-4-yl)-3-methylpiperidin-4-ol](/img/structure/B7439501.png)
![5-methyl-N-[2-[methyl(propyl)amino]phenyl]-2,4-dioxo-1H-pyrido[2,3-d]pyrimidine-7-carboxamide](/img/structure/B7439506.png)
![N-[2-(4-methoxypiperidin-1-yl)-2-methylpropyl]-1-methyl-6-oxopyrimidine-4-carboxamide](/img/structure/B7439519.png)
![3-[2-(3-ethyl-1-methyl-3,5-dihydro-2H-1,4-benzodiazepin-4-yl)-2-oxoethyl]-5-methyl-1,3,4-oxadiazol-2-one](/img/structure/B7439526.png)
![N-[[4-(trifluoromethyl)phenyl]methoxy]-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine-7-carboxamide](/img/structure/B7439529.png)
![N-[[1-(5-bromothiophen-2-yl)cyclobutyl]methyl]-2-(5-methyl-2-oxo-1,3,4-oxadiazol-3-yl)acetamide](/img/structure/B7439536.png)
![1-[4-(5-Chloropyridin-3-yl)oxypiperidin-1-yl]-3-(5-methyl-1,3,4-oxadiazol-2-yl)propan-1-one](/img/structure/B7439544.png)
![1-[4-(5-Amino-1,3,4-oxadiazol-2-yl)piperidin-1-yl]-2-[2-(trifluoromethyl)phenoxy]propan-1-one](/img/structure/B7439550.png)
![1-cyclopentyl-N-methyl-5-oxo-N-[(5-oxo-4H-1,2,4-oxadiazol-3-yl)methyl]pyrrolidine-3-carboxamide](/img/structure/B7439552.png)
![3-(aminomethyl)-N-[4-(2,6-difluorophenyl)-1,3-thiazol-2-yl]oxane-3-carboxamide](/img/structure/B7439560.png)

![2-[[(4-Bromo-1-ethylpyrrole-2-carbonyl)amino]methyl]-1,3-oxazole-4-carboxylic acid](/img/structure/B7439567.png)
![N-(5-methyl-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazin-2-yl)-3-methylsulfonylpyridine-2-carboxamide](/img/structure/B7439571.png)